molecular formula C7H8N4 B13479049 3-Azido-2-methylaniline

3-Azido-2-methylaniline

Cat. No.: B13479049
M. Wt: 148.17 g/mol
InChI Key: ZXXZXABGXHDWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-2-methylaniline is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a methyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-methylaniline typically involves the introduction of the azido group to a pre-existing aromatic amine. One common method is the diazotization of 2-methylaniline followed by azidation. The process involves:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and safety. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-2-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often resulting in the formation of primary amines.

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition reactions.

Major Products:

Mechanism of Action

The mechanism of action of 3-Azido-2-methylaniline is primarily related to its ability to undergo nucleophilic substitution and cycloaddition reactions. The azido group acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it can be used to label proteins or nucleic acids, facilitating the study of molecular interactions and pathways .

Comparison with Similar Compounds

    3-Azidoaniline: Similar structure but lacks the methyl group, resulting in different reactivity and applications.

    2-Azido-3-methylaniline: Positional isomer with the azido and methyl groups swapped, leading to variations in chemical behavior.

    4-Azido-2-methylaniline: Another positional isomer with distinct reactivity patterns.

Uniqueness: 3-Azido-2-methylaniline is unique due to the specific positioning of the azido and methyl groups, which influences its reactivity and suitability for certain applications. The presence of the methyl group can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

3-azido-2-methylaniline

InChI

InChI=1S/C7H8N4/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,8H2,1H3

InChI Key

ZXXZXABGXHDWST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=[N+]=[N-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.